molecular formula C14H9ClF3N3O2S B2555924 N-(2-chloro-5-(trifluoromethyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-84-8

N-(2-chloro-5-(trifluoromethyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2555924
CAS RN: 443329-84-8
M. Wt: 375.75
InChI Key: LOBFDZGXAJSNRO-UHFFFAOYSA-N
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Description

The compound “N-(2-chloro-5-(trifluoromethyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a chloro group, a pyrimidine ring, and a carboxamide group . Trifluoromethylpyridines and their derivatives have been used in the agrochemical and pharmaceutical industries .

Scientific Research Applications

SAR Studies on Pyrimidine Derivatives

A study by Palanki et al. (2000) investigated the structure-activity relationship of a compound closely related to our subject, focusing on the pyrimidine portion and its role in inhibiting NF-kappaB and AP-1 gene expression. The research aimed at enhancing oral bioavailability through modifications at different positions on the pyrimidine ring, revealing critical insights into the compound's cell-based activity and potential gastrointestinal permeability (Palanki et al., 2000).

Synthesis and Applications in Heterocyclic Chemistry

Another study explored the synthesis of Thiazolo and Triazolo Pyrimidines, providing valuable methodologies for generating these compounds. The research discussed the cyclization of specific derivatives into 3-methyl-5-oxo-5H-7-phenyl-thiazolo(3,2-a) pyrimidine-6-carboxamide and further substitution leading to novel pyrimidine derivatives, highlighting their potential in developing new chemical entities with varied applications (Haiza et al., 2000).

Anticancer and Anti-inflammatory Potential

Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents. This study underscores the versatility of pyrimidine derivatives in therapeutic research, providing a foundation for future exploration into their potential anticancer and anti-inflammatory applications (Rahmouni et al., 2016).

Antimicrobial Activity

Research by Kolisnyk et al. (2015) into the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides revealed these compounds to be more active than reference drugs against certain bacterial strains, indicating the potential of thiazolo[3,2-a]pyrimidine derivatives in antimicrobial drug development (Kolisnyk et al., 2015).

Synthesis and Biological Evaluation

A study on the synthesis and biological evaluation of thiazolo[3,2-a]pyrimidine derivatives by Tozkoparan et al. (1999) highlighted their moderate anti-inflammatory activity. This research further demonstrates the compound's potential in the development of new therapeutic agents (Tozkoparan et al., 1999).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards .

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N3O2S/c15-9-2-1-7(14(16,17)18)5-10(9)20-11(22)8-6-19-13-21(12(8)23)3-4-24-13/h1-2,5-6H,3-4H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBFDZGXAJSNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(trifluoromethyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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